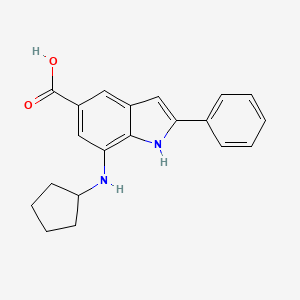

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid

Description

Properties

IUPAC Name |

7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-20(24)15-10-14-11-17(13-6-2-1-3-7-13)22-19(14)18(12-15)21-16-8-4-5-9-16/h1-3,6-7,10-12,16,21-22H,4-5,8-9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIUDHXBXDFVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=CC(=C2)C(=O)O)C=C(N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions, where cyclopentylamine reacts with a suitable leaving group on the indole ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the phenyl ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo various substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products:

Oxidation Products: Oxidized derivatives of the indole or phenyl ring.

Reduction Products: Alcohol derivatives of the carboxylic acid group.

Substitution Products: Halogenated or alkylated derivatives of the indole or phenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid exhibits promising anticancer properties. It has been studied for its potential to inhibit tumor growth in various cancer cell lines.

Case Study Example :

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell proliferation and induced apoptosis. The mechanism was suggested to involve the modulation of specific signaling pathways associated with cancer progression .

Neuroprotective Effects

The compound shows potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study Example :

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegeneration .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: No data available for the target compound, but analogues like 5-hydroxy-1H-indole-2-carboxylic acid exhibit moderate water solubility due to polar substituents .

- Reactivity: The cyclopentylamino group in the target compound may enhance lipophilicity and steric hindrance compared to smaller substituents (e.g., NH$2$ or OCH$3$) .

- Synthetic Challenges : Regioselective synthesis of indole derivatives (e.g., avoiding N-benzylation in 5-hydroxy analogues) is highly dependent on substituent positioning and reaction conditions .

Biological Activity

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of integrase, an essential enzyme in the HIV replication cycle. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C20H20N2O2

- CAS Number : 17330-79-9

- Molecular Weight : 320.39 g/mol

The primary biological activity of this compound is its role as an integrase strand transfer inhibitor (INSTI). Integrase is crucial for the integration of viral DNA into the host genome, and inhibitors can effectively disrupt this process, thereby preventing viral replication.

Binding Interaction

Research indicates that the indole nucleus of this compound chelates with magnesium ions within the active site of integrase. This interaction is critical for inhibiting the enzyme's function. The presence of the cyclopentylamino group enhances binding affinity through hydrophobic interactions, while the carboxylic acid moiety aids in metal ion coordination.

Efficacy and Structure-Activity Relationship (SAR)

A series of studies have evaluated the biological activity of various derivatives of indole-5-carboxylic acids, including this compound. The efficacy is often measured by the half-maximal inhibitory concentration (IC50) values.

Table: IC50 Values of Related Compounds

| Compound | IC50 (μM) | Comments |

|---|---|---|

| This compound | 32.37 | Initial compound with moderate activity |

| Optimized derivative 17a | 3.11 | Significant improvement in integrase inhibition |

| Derivative with C6 halogenated group | 1.05 - 1.70 | Enhanced activity due to π–π stacking |

The introduction of halogenated groups at specific positions on the indole ring has been shown to enhance biological activity significantly, with IC50 values dropping from over 30 μM to below 5 μM in some cases .

Case Studies

- HIV Integrase Inhibition : A study demonstrated that compound 17a, derived from structural optimization of the parent compound, exhibited an IC50 value of 3.11 μM against HIV integrase. This was attributed to improved binding interactions facilitated by structural modifications .

- Comparative Analysis : In a comparative study involving multiple indole derivatives, those with longer alkyl chains or halogen substitutions showed a marked increase in inhibitory potency against integrase, highlighting the importance of molecular structure in drug design .

- Mechanistic Studies : Binding mode analysis revealed that modifications at the C6 position allowed for effective π–π stacking interactions with viral DNA, further solidifying the rationale for optimizing this compound's structure for enhanced antiviral activity .

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The C5-carboxylic acid group is susceptible to standard derivatization reactions:

Indole C–H Activation

The indole core may undergo regioselective functionalization at C3 or C7 positions under transition-metal catalysis:

Cyclopentylamino Group Modifications

The cyclopentylamine substituent at C7 may participate in:

-

Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides under basic conditions (e.g., NaH/DMF) to form N-alkylated or acylated derivatives .

-

Oxidation : Potential conversion to nitroso or hydroxylamine intermediates under oxidative conditions (e.g., mCPBA).

Pd-Catalyzed C–H Activation

-

Pathway : (η<sup>3</sup>-benzyl)palladium intermediates facilitate C3-benzylation, bypassing N-protection requirements .

-

Key Intermediate : Pd(II)-indole complex undergoes reductive elimination to form C–C bonds .

Domino Cyclization

-

Example : K<sub>2</sub>CO<sub>3</sub>/DMF promotes cyclization of nitro-substituted indole-carboxylates to indoline intermediates, followed by oxidation to indoles .

Hypothetical Reaction Table

| Entry | Reaction | Conditions | Expected Product |

|---|---|---|---|

| 1 | Esterification | CH<sub>3</sub>OH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester derivative |

| 2 | Amide Coupling | DCC, HOBt, R-NH<sub>2</sub> | 5-Carboxamide analogs |

| 3 | C3-Benzylation | Pd(OAc)<sub>2</sub>, PhCH<sub>2</sub>OH, H<sub>2</sub>O, 120°C | C3-benzylated indole |

Q & A

Q. What are the recommended methods for synthesizing and purifying 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid?

While no direct synthesis data is available for this compound, analogous indole derivatives (e.g., nitro-substituted indoles) are synthesized via cyclization reactions, such as the Fischer indole synthesis, followed by functional group modifications (e.g., amination at the 7-position) . Purification typically involves chromatography (e.g., silica gel or HPLC) and recrystallization using solvents like ethanol or acetonitrile. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent degradation during synthesis .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) for confirming substituent positions and cyclopentylamino group integration.

- Mass spectrometry (HRMS) to verify molecular weight (320.3850 g/mol) .

- X-ray crystallography for absolute configuration determination (if crystalline). Physicochemical properties (e.g., solubility, logP) can be experimentally determined using shake-flask methods or computational tools like COSMO-RS. Note that existing safety data sheets lack empirical data on melting point, solubility, or stability .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 filters) if airborne particulates are generated .

- Ventilation: Operate in a fume hood to minimize inhalation exposure (H335: respiratory irritation) .

- Spill Management: Avoid dust formation; use absorbent materials (e.g., vermiculite) and dispose of waste via certified hazardous disposal services .

Q. How can researchers determine the compound’s stability under varying experimental conditions?

Conduct accelerated stability studies:

- Thermal stability: Heat samples at 40°C, 60°C, and 80°C over 1–4 weeks, monitoring decomposition via HPLC .

- pH stability: Expose the compound to buffers (pH 1–13) and analyze degradation products using LC-MS .

- Light sensitivity: Perform photostability tests under ICH Q1B guidelines .

Advanced Research Questions

Q. How can contradictions in hazard classification (e.g., H302 vs. non-hazardous transport claims) be resolved?

The SDS classifies the compound as harmful if swallowed (H302) but states it is not hazardous for transport . This discrepancy arises from differences in regulatory thresholds: oral toxicity (LD₅₀ > 300 mg/kg for Category 4) may not meet transport hazard criteria. Researchers should adhere to the stricter classification (H302) and conduct acute toxicity assays (e.g., OECD 423) to clarify its hazard profile .

Q. What experimental strategies are recommended to assess biological activity given limited toxicological data?

- In vitro screening: Use high-throughput assays (e.g., kinase inhibition, GPCR binding) to identify potential targets.

- Cytotoxicity profiling: Test against human cell lines (e.g., HEK293, HepG2) with MTT assays to establish IC₅₀ values .

- Mechanistic studies: Employ molecular docking (e.g., AutoDock Vina) to predict interactions with indole-binding proteins (e.g., tryptophan hydroxylase) .

Q. How should researchers address the lack of data on decomposition products and long-term stability?

- Forced degradation studies: Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and thermal stress. Analyze degradants using LC-QTOF-MS to identify hazardous byproducts (e.g., brominated or nitrosated species) .

- Long-term storage: Store at -20°C under argon, with periodic stability checks (every 6 months) .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

- HPLC-DAD/UV: Use C18 columns (e.g., Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% formic acid) .

- NMR spiking: Add authentic standards to identify unknown peaks.

- Elemental analysis: Verify purity by comparing experimental vs. theoretical C/H/N ratios (C₂₀H₂₀N₂O₂: C 74.98%, H 6.29%, N 8.74%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.